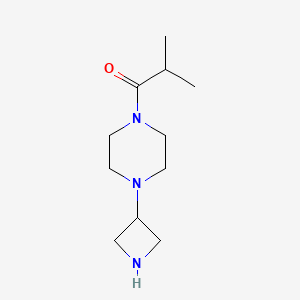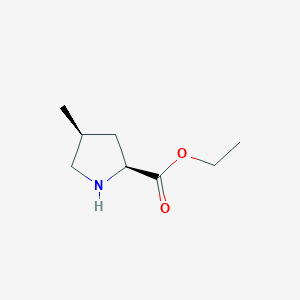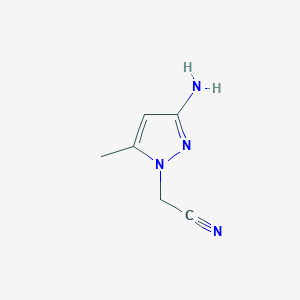![molecular formula C19H13N3O2 B13154282 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13154282.png)
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological and pharmacological activities. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug design.
Vorbereitungsmethoden
The synthesis of 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves cyclocondensation reactions. One common method includes the reaction of 3-aminopyrazole with β-dicarbonyl compounds under acidic or basic conditions. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogenated derivatives are formed using reagents like thionyl chloride or phosphorus tribromide.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is often studied for its potential as a therapeutic agent.
Medicine: Due to its pharmacological properties, it is investigated for use in drug design and development, particularly as inhibitors of specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique photophysical properties, making it valuable in material science and nanotechnology.
Wirkmechanismus
The mechanism of action of 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound binds to the active site of the enzyme, blocking its activity and leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved in its mechanism of action include the inhibition of kinase activity and the induction of apoptotic signaling cascades.
Vergleich Mit ähnlichen Verbindungen
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds also feature a fused pyrazole-pyrimidine ring system but differ in the position of the nitrogen atoms. They are known for their kinase inhibitory activities.
Triazolo[1,5-a]pyrimidines: These compounds have an additional nitrogen atom in the ring system, which can enhance their biological activities and binding affinities.
Pyrrolo[2,3-d]pyrimidines: These compounds have a different fused ring system and are studied for their potential as antiviral and anticancer agents.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C19H13N3O2 |
|---|---|
Molekulargewicht |
315.3 g/mol |
IUPAC-Name |
2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C19H13N3O2/c23-19(24)15-11-20-18-16(13-7-3-1-4-8-13)17(21-22(18)12-15)14-9-5-2-6-10-14/h1-12H,(H,23,24) |
InChI-Schlüssel |
NLEBFRYBQZSEGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2C4=CC=CC=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13154208.png)

![Thieno[3,2-b]pyridine-6-thiol](/img/structure/B13154217.png)



![5-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13154236.png)





![2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154270.png)
